N6-isopentyl-1-phenyl-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N6-(3-METHYLBUTYL)-N4-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a complex organic compound belonging to the pyrazolopyrimidine class. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications .
Preparation Methods
The synthesis of N6-(3-METHYLBUTYL)-N4-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with pyrimidine precursors under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acids or bases to facilitate the cyclization process . Industrial production methods may involve optimization of these reactions to increase yield and purity, often using automated systems and large-scale reactors.
Chemical Reactions Analysis
N6-(3-METHYLBUTYL)-N4-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
N6-(3-METHYLBUTYL)-N4-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential as an enzyme inhibitor, particularly targeting protein kinases.
Medicine: Research has shown its potential anticancer activity, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of N6-(3-METHYLBUTYL)-N4-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with molecular targets such as protein kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of cellular signaling pathways, ultimately affecting cell growth and proliferation .
Comparison with Similar Compounds
Similar compounds to N6-(3-METHYLBUTYL)-N4-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE include other pyrazolopyrimidines such as:
- 1-tert-butyl-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 1-NA-PP1
- 1-NM-PP1
These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activity and specificity. The uniqueness of N6-(3-METHYLBUTYL)-N4-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE lies in its specific substituents, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C23H26N6 |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
6-N-(3-methylbutyl)-4-N-(4-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C23H26N6/c1-16(2)13-14-24-23-27-21(26-18-11-9-17(3)10-12-18)20-15-25-29(22(20)28-23)19-7-5-4-6-8-19/h4-12,15-16H,13-14H2,1-3H3,(H2,24,26,27,28) |
InChI Key |
KIKGBJPOBWIWTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCCC(C)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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